molecular formula C6H16Cl2N2 B1436366 (3S)-N-methylpiperidin-3-amine dihydrochloride CAS No. 2059911-77-0

(3S)-N-methylpiperidin-3-amine dihydrochloride

Cat. No.: B1436366
CAS No.: 2059911-77-0
M. Wt: 187.11 g/mol
InChI Key: VEXIRMPBAHTVNL-ILKKLZGPSA-N
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Description

(3S)-N-methylpiperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-methylpiperidin-3-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring.

    Methylation: The nitrogen atom in the piperidine ring is methylated using methylating agents such as methyl iodide or dimethyl sulfate.

    Amine Formation: The methylated piperidine is then converted to the amine form through a series of reactions involving reductive amination.

    Dihydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves:

    Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.

    Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-methylpiperidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The compound can undergo substitution reactions where the methyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted piperidine derivatives.

Scientific Research Applications

(3S)-N-methylpiperidin-3-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (3S)-N-methylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to (3S)-N-methylpiperidin-3-amine dihydrochloride but without the methyl and amine groups.

    N-methylpiperidine: Similar to this compound but lacks the amine group.

    Piperidin-3-amine: Similar but without the N-methyl group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both the N-methyl and amine groups. This combination of features imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

(3S)-N-methylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-7-6-3-2-4-8-5-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXIRMPBAHTVNL-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-N-methylpiperidin-3-amine dihydrochloride
Reactant of Route 2
(3S)-N-methylpiperidin-3-amine dihydrochloride
Reactant of Route 3
(3S)-N-methylpiperidin-3-amine dihydrochloride
Reactant of Route 4
(3S)-N-methylpiperidin-3-amine dihydrochloride
Reactant of Route 5
(3S)-N-methylpiperidin-3-amine dihydrochloride
Reactant of Route 6
(3S)-N-methylpiperidin-3-amine dihydrochloride

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